Cas no 105813-14-7 (trans N-Benzyl Paroxetine)

trans N-Benzyl Paroxetine structure
trans N-Benzyl Paroxetine structure
Product Name:trans N-Benzyl Paroxetine
N.o CAS:105813-14-7
MF:C26H26FNO3
MW:419.487950801849
CID:126852
PubChem ID:9953865
Update Time:2024-11-03

trans N-Benzyl Paroxetine Propriedades químicas e físicas

Nomes e Identificadores

    • Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)-,(3S,4R)-
    • trans N-Benzyl Paroxetine
    • (3S,4R)-1-benzyl-4-(4-fluorophenyl)-3-[3,4-(methylenedioxy)-phenoxymethyl]piperidine
    • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine
    • N-Benzylparoxetine
    • (-)-N-Benzylparoxetine
    • Paroxetine hydrochloride EP impurity C
    • Paroxetine EP Impurity C(N-Benzyl Paroxetine)
    • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)-piperidine
    • starbld0017939
    • (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine
    • AGTKMLMRHVWXHN-URXFXBBRSA-N
    • (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine
    • Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylmethyl)-, (3S,4R)-
    • (-)-trans-1-benzyl-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine
    • UNII-MLV7RU9XDD
    • J-001485
    • 105813-14-7
    • DTXSID401123259
    • (-)trans-1-benzyl-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine
    • (3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine
    • Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylmethyl)-, trans-(-)-
    • SCHEMBL7240803
    • MLV7RU9XDD
    • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
    • DB-223048
    • MDL: MFCD22666584
    • Inchi: 1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1
    • Chave InChI: AGTKMLMRHVWXHN-URXFXBBRSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1CCN(CC2C=CC=CC=2)C[C@H]1COC1=CC=C2C(=C1)OCO2

Propriedades Computadas

  • Massa Exacta: 419.19000
  • Massa monoisotópica: 419.18967185g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 549
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.5
  • Superfície polar topológica: 30.9Ų

Propriedades Experimentais

  • Densidade: 1.2±0.1 g/cm3
  • Ponto de ebulição: 527.0±50.0 °C at 760 mmHg
  • Ponto de Flash: 272.5±30.1 °C
  • PSA: 30.93000
  • LogP: 5.17700
  • Pressão de vapor: 0.0±1.4 mmHg at 25°C

trans N-Benzyl Paroxetine Informações de segurança

trans N-Benzyl Paroxetine Preçomais >>

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